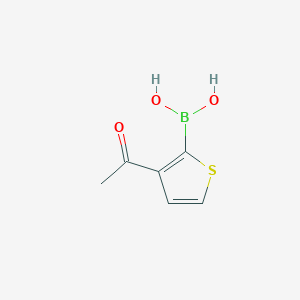

(3-Acetylthiophen-2-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-acetylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQADNZSQUZLYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587869 | |

| Record name | (3-Acetylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36155-75-6 | |

| Record name | Boronic acid, (3-acetyl-2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36155-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Acetylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Acetylthiophen-2-yl)boronic acid CAS number and properties

An In-depth Technical Guide to (3-Acetylthiophen-2-yl)boronic acid: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synthetic Strategy

This compound is a bifunctional organic compound containing a thiophene ring substituted with an acetyl group at the 3-position and a boronic acid group at the 2-position. Thiophene-based boronic acids are crucial in medicinal chemistry and materials science, serving as key intermediates in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions.[1][2] The acetyl group provides a handle for further derivatization, making this compound a versatile synthetic intermediate.

Given its commercial unavailability, the primary challenge is its synthesis. A robust and regioselective method is required. The most direct approach involves the ortho-directed metallation of 3-acetylthiophene. The acetyl group is known to direct deprotonation to the adjacent C2 position of the thiophene ring. Subsequent quenching of the resulting 3-acetyl-2-thienyllithium intermediate with a trialkyl borate, followed by acidic hydrolysis, should yield the desired this compound.

Proposed Synthesis of this compound

The proposed synthesis begins with the commercially available 3-acetylthiophene. The key step is a regioselective ortho-lithiation, followed by borylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established chemical principles. It should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

3-Acetylthiophene (CAS: 1468-83-3)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add 3-acetylthiophene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the lithium salt of the enolate and subsequent C-H lithiation at the 2-position is expected. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath and quench it by the slow addition of 2 M aqueous HCl until the pH is acidic (pH ~1-2). Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties

| Property | This compound (Predicted) | 2-Acetyl-3-thiopheneboronic acid | 5-Acetyl-2-thienylboronic acid |

| CAS Number | Not assigned | 36155-74-5 | 206551-43-1 |

| Molecular Formula | C₆H₇BO₃S | C₆H₇BO₃S | C₆H₇BO₃S |

| Molecular Weight | 169.99 g/mol | 169.99 g/mol | 169.99 g/mol |

| Appearance | White to off-white solid | Powder | White to Gray to Brown powder |

| Melting Point | N/A | 120-130 °C | 133-138 °C |

| Storage Temperature | 2-8°C (recommended) | 2-8°C | Room Temperature |

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl systems.

The thiophene ring is an electron-rich aromatic system, which generally participates well in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The acetyl group, being electron-withdrawing, can influence the electronic properties of the thiophene ring and may affect the reaction kinetics. However, successful couplings of various acetyl-substituted boronic acids are widely reported.[4]

The Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 - 1.5 eq)

-

Aryl or heteroaryl halide (Ar-X, where X = Br, I) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

-

Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine the aryl halide, this compound, the palladium catalyst (and ligand, if separate), and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (1-24 hours). Reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the layers and extract the aqueous phase with the organic solvent.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography.

Safety and Handling

-

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere by experienced personnel.

-

Boronic Acids: Generally irritants. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Solvents: Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent used in the synthesis and subsequent reactions.

Conclusion

This compound represents a potentially valuable, yet not commercially cataloged, building block for organic synthesis. This guide provides a plausible and detailed synthetic route via ortho-lithiation of 3-acetylthiophene, enabling its accessibility for research purposes. Its utility as a partner in Suzuki-Miyaura cross-coupling reactions opens avenues for the creation of novel thiophene-containing molecules for applications in drug discovery and materials science. The provided protocols for its synthesis and application serve as a foundational resource for scientists in the field.

References

-

CN102690255B - Preparation method of 3-acetylthiophene - Google Patents.

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.

-

SM coupling of 1 with 2-thienylboronic on a 10 g scale. (a) Reaction... - ResearchGate.

-

5-Acetyl-2-thienylboronic acid 206551-43-1 - Sigma-Aldrich.

-

Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed.

-

3-Acetylthiophene | 1468-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications.

-

Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - NIH.

-

2-ACETYL-3-BROMOTHIOPHENE synthesis - ChemicalBook.

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate.

-

Application Notes: 3-Acetylthiophene as a Versatile Precursor in Pharmaceutical Synthesis - Benchchem.

-

Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.

-

3-Acetylthiophene 98 1468-83-3 - Sigma-Aldrich.

-

I keep getting debrominated starting material and low conversion after lithiation - Reddit.

-

Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

SAFETY DATA SHEET - Santa Cruz Biotechnology.

-

2-acetothienone - Organic Syntheses Procedure.

-

5-Acetyl-2-thiopheneboronic Acid 206551-43-1 | TCI EUROPE N.V.

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate.

-

2-Acetylphenylboronic acid | C8H9BO3 | CID 2734309 - PubChem - NIH.

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing.

-

3-bromothiophene - Organic Syntheses Procedure.

-

Application Notes and Protocols for the Lithiation of 3-Bromothiophene - Benchchem.

-

The Chemistry Behind 2-Acetyl-3-bromothiophene: Synthesis and Reactivity.

-

CAS 36155-74-5 2-Acetyl-3-thienylboronic acid - Alfa Chemistry.

-

Masking Boronic Acids for Suzuki Coupling - YouTube.

-

Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines - Princeton University.

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH.

-

5-Methyl-2-thiopheneboronic acid 162607-20-7 wiki - Guidechem.

-

5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem.

-

WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]

- 5. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical characteristics of (3-Acetylthiophen-2-yl)boronic acid

An In-depth Technical Guide to the Physicochemical Characteristics of (3-Acetylthiophen-2-yl)boronic acid

Introduction: A Versatile Heterocyclic Building Block

This compound is a specialized organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a thiophene ring, a common scaffold in pharmaceuticals, an acetyl group that can be further functionalized, and a boronic acid moiety, which is a cornerstone for modern synthetic chemistry.[1][2] Its primary utility lies in its role as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the efficient formation of carbon-carbon bonds.[3][4] This reaction enables the precise installation of the 3-acetylthiophene motif into complex molecular architectures, accelerating the discovery and development of novel therapeutic agents and advanced organic materials.[5] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity, and handling protocols, designed for researchers and drug development professionals.

Core Physicochemical & Structural Properties

The identity and physical state of this compound are defined by a unique combination of its constituent functional groups. These fundamental properties are critical for its storage, handling, and application in synthesis.

Chemical Identity:

-

IUPAC Name: this compound

-

Synonyms: 2-Acetyl-3-thienylboronic acid, (3-Acetyl-2-thienyl)boronic acid

-

CAS Number: 36155-74-5[6]

-

Molecular Formula: C₆H₇BO₃S[6]

-

Molecular Weight: 169.99 g/mol [6]

Structural Identifiers:

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to pale yellow powder or crystals. | [6][7] |

| Melting Point | 120-130 °C | [6] |

| Solubility | Soluble in methanol. | [8] |

| pKa | ~9 (Typical for aryl boronic acids) | [9][10] |

| Storage | 2-8°C, under a dry, inert atmosphere. | [6] |

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and structure of this compound requires a suite of analytical techniques. Each method provides unique insights into the molecule's composition and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the molecule in solution. However, boronic acids present a unique challenge as they can exist in equilibrium with their trimeric anhydride form, known as a boroxine, which can lead to complex or broadened spectra.[11]

-

¹H NMR: The proton spectrum will show distinct signals for the two protons on the thiophene ring, typically as doublets, and a singlet for the methyl protons of the acetyl group. The hydroxyl protons of the boronic acid group often appear as a broad singlet and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon spectrum provides information on the carbon framework, with distinct resonances for the thiophene ring carbons, the acetyl methyl carbon, and the carbonyl carbon.

-

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is a valuable tool. Boronic acids typically show a broad signal corresponding to the sp²-hybridized boron atom. This technique is particularly useful for studying the equilibrium between the boronic acid and its boronate esters or boroxine anhydrides.[12]

Insight from the Field: To obtain sharp, well-resolved NMR spectra and circumvent issues of oligomerization, dissolving the sample in deuterated methanol (CD₃OD) is often effective. The solvent can break up the boroxine trimers and provide clearer data.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound (169.99 g/mol ) and to analyze its fragmentation pattern, which can further support structural confirmation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to verify the elemental composition.

X-ray Crystallography

For unambiguous structural determination in the solid state, single-crystal X-ray diffraction is the definitive method. This technique can reveal precise bond lengths, bond angles, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Reactivity, Stability, and Handling

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a new carbon-carbon bond between the thiophene ring of the boronic acid and an organic halide or triflate.[13][14] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[3][15]

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

-

Transmetalation: The organic group from the boronic acid (the 3-acetylthiophen-2-yl moiety) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids are generally stable compounds but are susceptible to certain degradation pathways:

-

Dehydration: Boronic acids can lose water, especially upon heating, to form cyclic trimers called boroxines. This process is often reversible upon addition of water.[10]

-

Oxidation: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or reactive oxygen species.[16] The stability can be influenced by substituents on the aromatic ring.

To ensure long-term viability, this compound should be stored in a cool (2-8°C), dry environment, preferably under an inert atmosphere like nitrogen or argon, to prevent moisture- and air-induced degradation.[6]

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[17]

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization may be required based on the specific substrates and desired outcomes.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and condenser, combine the aryl bromide (1.0 equivalent), this compound (1.1–1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equivalents).

-

Solvent Addition: Add a suitable solvent system. A mixture such as toluene/ethanol/water or dioxane/water is commonly used to ensure solubility of all components.[14]

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its defined physicochemical properties, combined with its robust reactivity in Suzuki-Miyaura cross-coupling, provide chemists with a reliable tool for constructing complex molecules. A thorough understanding of its characteristics, from spectroscopic signatures to stability and handling, is essential for its effective application in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, driving innovation across the chemical sciences.

References

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

3-(Acetyl)thiophene-2-boronic acid pinacol ester. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

-

Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(3-Ethylthiophen-2-yl)boronic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Retrieved January 22, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 22, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

-

3-Acetylphenylboronic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2015). Reddit. Retrieved January 22, 2026, from [Link]

-

Boronic acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3-Formylthiophene-2-boronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. mdpi.com [mdpi.com]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (3-Acetylthiophen-2-yl)boronic Acid

Introduction

(3-Acetylthiophen-2-yl)boronic acid is a pivotal heterocyclic building block in contemporary organic synthesis. Its unique structural arrangement, featuring a boronic acid moiety at the C2 position and an acetyl group at the C3 position of a thiophene ring, renders it an exceptionally versatile reagent for the construction of complex molecules. Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, it serves as a cornerstone for introducing the 3-acetylthien-2-yl fragment into pharmaceuticals, agrochemicals, and advanced materials such as conjugated polymers.[1][2][3]

The synthesis of this reagent, however, is not without its challenges. The primary hurdles involve achieving precise regiocontrol on the thiophene ring and ensuring the compatibility of the reaction conditions with the sensitive acetyl and boronic acid functionalities. The electron-withdrawing nature of the acetyl group and the inherent reactivity of the thiophene nucleus demand carefully orchestrated synthetic strategies.

This technical guide provides an in-depth exploration of the principal pathways for the synthesis of this compound. We will dissect each method from a mechanistic standpoint, provide field-proven experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal route for their specific discovery and development needs.

Pathway 1: Direct C-H Activation and Borylation

The most elegant and modern approach to this compound is through direct C-H activation. This strategy is distinguished by its high atom economy and procedural simplicity, as it circumvents the need for pre-functionalized starting materials like halothiophenes.[4]

Scientific Principle and Mechanistic Insight

Iridium-catalyzed C–H borylation has emerged as a powerful tool for the direct functionalization of heterocycles.[5][6] The reaction typically employs an iridium(I) precatalyst, which, in the presence of a bidentate ligand (e.g., bipyridine derivatives) and a boron source like pinacolborane (HBPin), forms the active catalytic species.

The catalytic cycle is generally understood to involve the oxidative addition of the iridium catalyst into a C-H bond of the substrate. For 3-substituted thiophenes, two C-H bonds are available for activation: C2 and C5. The regioselectivity is a delicate interplay of steric and electronic factors.[7] In the case of 3-acetylthiophene, the reaction shows a high preference for borylation at the C2 position.[5] This selectivity is attributed to the directing effect of the acetyl group and the higher acidity of the C-H bond alpha to the sulfur atom, which facilitates the C-H activation step at that position.[7] Subsequent reductive elimination releases the borylated product and regenerates the active iridium catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Borylation - Wikipedia [en.wikipedia.org]

(3-Acetylthiophen-2-yl)boronic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (3-Acetylthiophen-2-yl)boronic acid

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This compound is a heterocyclic compound of significant interest, serving as a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutic agents and functional organic materials.[1][2] Its unique combination of a thiophene ring, an acetyl group, and a boronic acid moiety imparts specific reactivity and potential for targeted interactions. This guide provides a comprehensive, in-depth technical framework for the complete structure elucidation of this molecule. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and present a synergistic workflow that ensures self-validating, trustworthy results.

Molecular Overview and The Analytical Challenge

The structure of this compound presents distinct features that inform the analytical strategy. The molecule consists of a five-membered thiophene ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 3-position with an acetyl group [-C(O)CH₃]. This specific substitution pattern dictates the electronic environment of each atom, which is directly probed by spectroscopic methods.

The primary analytical challenge with boronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[3][4] This equilibrium can complicate analysis, particularly in mass spectrometry and NMR, leading to spectra that represent a mixture of the monomer and the trimer. A robust elucidation strategy must therefore account for this behavior and employ techniques that can either favor the monomeric form or definitively characterize the observed species.

Integrated Spectroscopic & Crystallographic Workflow

A multi-technique approach is non-negotiable for definitive structure elucidation. Each method provides a unique piece of the puzzle, and together, they form a self-validating system. The logical flow of analysis begins with foundational techniques that confirm mass and functional groups, proceeds to detailed connectivity mapping, and culminates in the unequivocal determination of the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[5] For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.

Causality Behind Experimental Choices:

-

Solvent Selection: Boronic acids are often more soluble and less prone to dehydration in polar aprotic solvents like DMSO-d₆ or protic solvents like Methanol-d₄.[3] DMSO-d₆ is an excellent choice as it will clearly show the exchangeable -OH protons of the boronic acid.

-

¹¹B NMR: This experiment directly probes the boron atom. The chemical shift and line shape distinguish between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate species that might form with diols or upon ionization.[6] A broad signal is typical for quadrupolar boron nuclei.

Expected Spectral Data

| Technique | Atom/Group | Expected Chemical Shift (δ, ppm) | Key Insights |

| ¹H NMR | Thiophene H-4 | ~7.4 - 7.6 | Doublet, coupled to H-5. |

| Thiophene H-5 | ~7.8 - 8.0 | Doublet, coupled to H-4. | |

| Acetyl CH₃ | ~2.5 - 2.7 | Singlet, deshielded by adjacent carbonyl. | |

| Boronic Acid OH | ~8.0 - 8.5 (in DMSO-d₆) | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Thiophene C-S (C5) | ~135 - 140 | |

| Thiophene C-C=O (C3) | ~140 - 145 | ||

| Thiophene C-H (C4) | ~130 - 135 | ||

| Thiophene C-B (C2) | ~130 - 135 (often broad) | Direct attachment to boron can broaden the signal. | |

| Acetyl C=O | ~190 - 195 | Characteristic ketone carbonyl shift. | |

| Acetyl CH₃ | ~28 - 32 | ||

| ¹¹B NMR | B(OH)₂ | ~28 - 33 | Confirms the sp² hybridization state of the boronic acid.[6] |

Experimental Protocol: NMR Spectroscopy [5]

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Internal Standard: Use the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the internal reference.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with 16-32 scans.

-

Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required for a good signal-to-noise ratio.

-

Acquire a ¹¹B NMR spectrum. A wider spectral width is used, and quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[6]

-

-

Validation: To confirm the -OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad singlet corresponding to the B(OH)₂ protons should disappear or significantly diminish.

Mass Spectrometry (MS)

MS provides the crucial molecular weight of the compound, offering the first piece of evidence for the correct elemental formula. Electrospray Ionization (ESI) is a common technique for boronic acids.[7]

Causality Behind Experimental Choices:

-

Ionization Mode: ESI in negative ion mode is often effective, detecting the [M-H]⁻ ion. However, boronic acids can form adducts. In positive mode, adducts with solvent or cations like sodium [M+Na]⁺ may be observed.[4]

-

High-Resolution MS (HRMS): Using an analyzer like Time-of-Flight (TOF) or Orbitrap provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₆H₇BO₃S), distinguishing it from other potential isomers or compounds with the same nominal mass.

Expected Ions for C₆H₇BO₃S (Exact Mass: 169.0158)

| Ion Mode | Ion | Expected m/z | Notes |

| ESI (+) | [M+H]⁺ | 170.0231 | Protonated molecule. |

| [M+Na]⁺ | 192.0050 | Sodium adduct, common impurity. | |

| ESI (-) | [M-H]⁻ | 168.0085 | Deprotonated molecule. |

| [M+CH₃OH-H]⁻ | 199.0407 | Methanol adduct (if used as solvent).[4] |

Experimental Protocol: High-Resolution Mass Spectrometry (UPLC-MS) [8]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Method:

-

Inject a small volume (1-5 µL) of the sample solution.

-

Use a short C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities before it enters the mass spectrometer.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical mass calculated for the C₆H₇BO₃S formula. Analyze for common adducts and potential fragments. The fragmentation pattern can provide further structural clues (e.g., loss of water or the acetyl group).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.[9]

Causality Behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation compared to KBr pellets.[5]

-

Key Vibrations: The spectrum is expected to be dominated by strong absorptions from the O-H bonds of the boronic acid and the C=O bond of the acetyl group. The B-O stretch is also a key diagnostic peak.

Expected Characteristic Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Boronic Acid (O-H) | O-H stretch | 3200 - 3600 | Broad, strong |

| Thiophene Ring | C-H stretch | ~3100 | Sharp, weak |

| Acetyl Group (C=O) | C=O stretch | 1660 - 1680 | Strong, sharp |

| Thiophene Ring | C=C stretch | 1500 - 1550 | Medium |

| Boronic Acid (B-O) | B-O stretch | 1330 - 1380 | Strong, often broad |

| Boronic Acid (O-H) | O-H bend | ~1150 | Medium |

| Thiophene Ring | C-S stretch | 680 - 720 | Medium-weak[10] |

Experimental Protocol: ATR-IR Spectroscopy [5]

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The presence of a strong, broad O-H stretch and a sharp, strong C=O stretch provides immediate evidence for the integrity of the boronic acid and acetyl moieties.

Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation in the solid state.[11][12] It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[9]

Causality Behind Experimental Choices:

-

Crystal Growth: The critical step is growing a single crystal of suitable size and quality (typically 0.1-0.3 mm). This is often achieved through slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The choice of solvent is crucial and often requires screening.

-

Data Interpretation: The resulting electron density map is used to build a molecular model. The refinement of this model provides key parameters like the planarity of the thiophene ring, the C-B bond length, and the geometry of the hydrogen-bonding network formed by the boronic acid groups. This can definitively distinguish the monomer from a boroxine in the solid state.

Experimental Protocol: Crystal Growth and Analysis [5]

-

Crystal Growth:

-

Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a solvent mixture).

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator.

-

Alternatively, use a vapor diffusion setup where a solution of the compound in one solvent is allowed to slowly equilibrate with a vapor of an "anti-solvent" (in which the compound is poorly soluble) in a sealed container.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, collecting the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure using specialized software, yielding the final 3D atomic coordinates and structural parameters.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. Mass spectrometry provides the initial confirmation of molecular formula, while IR spectroscopy verifies the presence of key functional groups. High-field NMR spectroscopy serves as the cornerstone, meticulously mapping the atomic connectivity and local chemical environments. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous proof of the three-dimensional structure in the solid state. By following this integrated and self-validating workflow, researchers and drug development professionals can establish the structure of this important building block with the highest degree of scientific confidence, ensuring the integrity of all subsequent work.

References

-

Tedesco, C., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650-655. Available at: [Link]

-

Dickie, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15330-15335. Available at: [Link]

-

Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124512. Available at: [Link]

-

Tedesco, C., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. Available at: [Link]

-

Michalska, D., et al. (2008). Structural and Spectroscopic Properties of an Aliphatic Boronic Acid Studied by Combination of Experimental and Theoretical Methods. PubMed. Available at: [Link]

-

Pandiyan, P. J., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(12), 5064-5070. Available at: [Link]

-

El-Gendy, B. E. M., et al. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2020(3), M1149. Available at: [Link]

-

Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Available at: [Link]

-

Reddit r/chemistry. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

-

Wang, L., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. Available at: [Link]

-

Jayanthi, A., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available at: [Link]

-

Li, Y., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]

-

Pinto, R. M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(4), 929. Available at: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Gibson, V. K. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (3-Acetylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize (3-Acetylthiophen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, the aim is to not only present the data but to also provide insights into the experimental rationale and data interpretation, ensuring scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a thiophene ring, an acetyl group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The thiophene nucleus is a well-recognized bioisostere of the benzene ring, often incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The acetyl group provides a handle for further chemical transformations, while the boronic acid functionality enables the formation of carbon-carbon bonds with a high degree of control and efficiency.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound before its use in sensitive applications like drug development. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a comprehensive reference for its analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to characteristic spectroscopic signals. Understanding these is fundamental to interpreting the analytical data.

Figure 1: Molecular structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~7.6-7.8 | d | 1H | H-5 | The proton at position 5 is a doublet due to coupling with H-4. It is expected to be the most downfield of the thiophene protons due to the deshielding effect of the adjacent sulfur atom and the acetyl group. |

| ~7.1-7.3 | d | 1H | H-4 | The proton at position 4 is a doublet due to coupling with H-5. |

| ~5.0-7.0 | br s | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. They may sometimes not be observed. |

| ~2.6 | s | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are a singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl ketone. |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for routine ¹H NMR as it dissolves a wide range of organic compounds. However, for boronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent choice as it can help in observing the exchangeable B(OH)₂ protons more clearly.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR due to its chemical inertness, volatility, and single sharp signal.[2]

-

Challenges: Boronic acids have a propensity to form cyclic anhydrides (boroxines), especially upon heating or in aprotic solvents. This can lead to complex or broad NMR spectra.[3] To obtain a clean spectrum of the monomeric boronic acid, it is advisable to use a fresh sample and acquire the spectrum promptly after dissolution. The addition of a small amount of water can sometimes help to break up the boroxine and sharpen the signals.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~190-195 | -C (O)CH₃ | The carbonyl carbon of the acetyl group is expected to be significantly downfield, which is characteristic of ketones. |

| ~145-150 | C-3 | The carbon bearing the acetyl group will be downfield due to the electron-withdrawing effect of the carbonyl group. |

| ~135-140 | C-5 | Aromatic carbon adjacent to the sulfur atom. |

| ~128-132 | C-4 | Aromatic carbon. |

| ~125-130 | C-2 | The carbon attached to the boron atom. The chemical shift can be broad due to quadrupolar relaxation of the boron nucleus. |

| ~28-32 | -C(O)C H₃ | The methyl carbon of the acetyl group. |

¹¹B NMR Spectroscopy: A Window into the Boron Environment

¹¹B NMR is a specialized but highly diagnostic technique for characterizing organoboron compounds.

Predicted ¹¹B NMR Data:

| Chemical Shift (δ, ppm) | Rationale and Expert Insights |

| ~28-33 | Ar-B(OH)₂ |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| 3500-3200 | Broad, Strong | O-H stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[4][5] |

| ~3100 | Medium | Aromatic C-H stretch | Typical for C-H stretching vibrations on the thiophene ring.[6] |

| 1660-1680 | Strong | C=O stretch | A strong, sharp peak in this region is a clear indicator of the acetyl group's carbonyl stretch.[7] |

| ~1600, ~1450 | Medium | Aromatic C=C stretch | These absorptions are characteristic of the thiophene ring vibrations.[8] |

| 1350-1380 | Strong | B-O stretch | A strong band in this region is indicative of the boron-oxygen single bond.[9][10] |

| ~1200 | Medium | In-plane C-H bend | A characteristic in-plane bending vibration of the thiophene ring.[8] |

| ~730 | Strong | Out-of-plane C-H bend | The position of this band can sometimes give information about the substitution pattern of the thiophene ring.[8] |

Causality Behind Experimental Choices:

-

Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is a common choice.[11] This involves grinding the sample with dry KBr and pressing it into a transparent disk.[12][13] Alternatively, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.[14]

-

Self-Validation: The presence of both the broad O-H stretch and the strong B-O stretch provides a self-validating system for the presence of the boronic acid functionality. Similarly, the C=O stretch confirms the acetyl group, and the aromatic C-H and C=C stretches confirm the thiophene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Expected Molecular Ion:

-

Molecular Formula: C₆H₇BO₃S

-

Monoisotopic Mass: 169.01 g/mol

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and can be coupled with liquid chromatography (LC) for high-throughput analysis.[15][16] ESI-MS can be run in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed. Analysis of boronic acids without derivatization can be challenging due to their tendency to dehydrate.[17][18]

Potential Fragmentation Patterns: Under electron impact (EI) ionization, if feasible, or through fragmentation in tandem MS (MS/MS), characteristic losses can be expected:

-

Loss of H₂O: Dehydration of the boronic acid is a common fragmentation pathway.

-

Loss of B(OH)₂: Cleavage of the carbon-boron bond.

-

Loss of CH₃CO: Loss of the acetyl group as a radical.

Expert Insights on MS of Boronic Acids: The analysis of boronic acids by mass spectrometry can be complicated by the formation of dimers, trimers (boroxines), and solvent adducts in the ion source.[15][16] Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a powerful technique for the analysis of boronic acids as it allows for their separation from impurities and can be optimized to minimize the formation of adducts.[15][19]

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Figure 2: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H spectrum. For a 400 MHz instrument, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire a proton-decoupled ¹³C spectrum. This will require a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

If available, acquire a ¹¹B spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and apply baseline correction.

-

Calibrate the chemical shift scale. For ¹H and ¹³C spectra, the residual solvent peak can be used as a secondary reference.[2]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Figure 3: Workflow for IR spectroscopic analysis (KBr Pellet Method).

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

Transfer the fine powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

The resulting spectrum can be displayed in either absorbance or percent transmittance mode.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (UPLC-MS) Protocol

Figure 4: Workflow for UPLC-MS analysis.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

UPLC-MS Analysis:

-

Set up the UPLC system with a suitable reversed-phase column (e.g., C18).

-

Use a gradient elution with mobile phases such as water and acetonitrile, possibly with an additive like ammonium acetate to improve ionization.[15]

-

Inject the sample and acquire data over a suitable mass range (e.g., m/z 50-500).

-

The mass spectrometer should be operated in electrospray ionization (ESI) mode, and data can be collected in both positive and negative ion modes.

-

-

Data Analysis:

-

From the total ion chromatogram (TIC), extract the mass spectrum corresponding to the peak of interest.

-

Identify the molecular ion and any significant adducts or fragments.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the expected spectroscopic data, researchers and drug development professionals can confidently utilize this important synthetic building block in their work, ensuring the integrity and reproducibility of their results.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3321-3327. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

-

D'hooge, W., & De Kimpe, N. (2008). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 19(11), 1669-1677. [Link]

-

Liu, X. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. [Link]

- Baldwin, J. E., Claridge, T. D. W., Derome, A. E., Schofield, C. J., & Smith, B. D. (1991). 11B NMR studies of an aryl boronic acid bound to chymotrypsin and subtilisin. Bioorganic & medicinal chemistry letters, 1(1), 9-12.

-

University of Wisconsin-Madison. (n.d.). Sample preparation for FT-IR. [Link]

- Takahashi, K., Someno, T., & Ito, M. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Nippon Kagaku Zasshi, 77(1), 129-131.

-

Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

LibreTexts. (2022). IR Absorption Table. [Link]

-

Hoye, T. R., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In A Practical Guide to NMR Spectroscopy. [Link]

- Al-Zoubi, R. M. (2014). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. International Journal of Organic Chemistry, 4(1), 1-6.

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3321-3327. [Link]

-

Wade, C. R., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(31), 17499-17510. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. [Link]

-

Kumar, D., et al. (2017). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 4(4), 163-172. [Link]

-

National Bureau of Standards. (1964). Infrared spectra of the hydrated borates. [Link]

- Metwally, M. A., Abdel-Wahab, B. F., & Koketsu, M. (2009). Chemical Behavior of the Thiophene Ring in 2-Acetylthiophenes.

-

LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]

-

University of Regensburg. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

Frontiers. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

-

MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

LibreTexts. (2023). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 14. jascoinc.com [jascoinc.com]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Lewis Acidity of Acetyl-Substituted Thiophene Boronic Acids

This guide provides an in-depth exploration of the Lewis acidity of acetyl-substituted thiophene boronic acids, tailored for researchers, chemists, and professionals in drug development. We will dissect the underlying electronic principles, detail robust experimental protocols for quantification, and discuss the structure-acidity relationships that are critical for molecular design and application.

Introduction: Modulating Lewis Acidity in Boronic Acids

Boronic acids (R-B(OH)₂) are a fascinating class of molecules, acting as mild Lewis acids through the vacant p-orbital on the boron atom.[1][2] Their utility in organic synthesis, catalysis, and medicinal chemistry is vast and well-documented.[3][4] The Lewis acidity of a boronic acid is not a fixed property; it is exquisitely sensitive to the electronic nature of the organic substituent (R). By strategically installing electron-withdrawing or electron-donating groups, we can precisely tune the electrophilicity of the boron center.[5]

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions.[6][7] When coupled with a boronic acid, it creates a versatile building block. This guide focuses on the effect of introducing a potent electron-withdrawing acetyl group (-COCH₃) onto the thiophene ring. Our central thesis is that the acetyl group significantly enhances the Lewis acidity of the thiophene boronic acid by depleting electron density from the boron center. Understanding and quantifying this enhancement is key to designing more effective catalysts, sensors, and therapeutic agents.

Part 1: The Molecular Basis of Enhanced Acidity

The Lewis acidity of a boronic acid is defined by the electron deficiency of its boron atom. The acetyl group, through a combination of negative inductive (-I) and negative mesomeric (-M) effects, withdraws electron density from the aromatic thiophene ring. This electronic pull is transmitted through the π-system of the ring to the carbon atom bearing the boronic acid moiety, and subsequently to the boron atom itself. This cascade of electron withdrawal increases the partial positive charge on the boron atom, lowers the energy of its vacant p-orbital, and thereby enhances its ability to accept a pair of electrons from a Lewis base.

The following diagram illustrates this electron-withdrawing effect in a representative molecule, 5-acetylthiophene-2-boronic acid.

Figure 1: Conceptual diagram showing the transmission of electron-withdrawing effects.

Part 2: Synthesis of Acetyl-Thiophene Boronic Acids

A reliable supply of the target molecule is paramount for any investigation. Acetyl-substituted thiophene boronic acids can be synthesized through several established routes. A common and effective strategy involves the Friedel-Crafts acylation of a thiophene boronic ester, followed by hydrolysis. This approach offers good control over regioselectivity, particularly for introducing the acetyl group at the 5-position of a 2-thienylboronic acid derivative.

Figure 2: A general workflow for the synthesis of 5-acetylthiophene-2-boronic acid.

Part 3: Experimental Quantification of Lewis Acidity

To validate our hypothesis of enhanced acidity, rigorous quantitative measurement is necessary. Several methods exist, each with its own merits.[8] Here, we detail two powerful techniques: the Gutmann-Beckett method using ³¹P NMR, and a fluorescent probe assay.

Method 1: The Gutmann-Beckett Method

This classic technique provides a reliable scale for Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon complexation with a Lewis acid.[9][10] A larger downfield shift (Δδ) indicates a stronger Lewis acid-base interaction and thus higher Lewis acidity.[11]

Experimental Protocol:

-

Preparation: Prepare a stock solution of Et₃PO (e.g., 0.05 M) in a dry, non-coordinating solvent such as CD₂Cl₂ or C₆D₆.

-

Reference Spectrum: Acquire a ³¹P NMR spectrum of the Et₃PO stock solution. Record the chemical shift (δ_free).

-

Sample Preparation: In an NMR tube, dissolve a precise amount of the acetyl-thiophene boronic acid (e.g., 1.0 equivalent) in the Et₃PO stock solution.

-

Measurement: Acquire the ³¹P NMR spectrum of the mixture. Record the new chemical shift of the Et₃PO-boronic acid adduct (δ_complex).

-

Calculation: The Lewis Acceptor Number (AN) is calculated as AN = 2.21 * (δ_complex - δ_free). A higher AN corresponds to greater Lewis acidity.

-

Validation: Ensure the solvent is rigorously dried. Water is a Lewis base and will compete with the Et₃PO, leading to an underestimation of the Lewis acidity.

Method 2: Fluorescent Probe Assay

Fluorescent sensors offer a highly sensitive optical method for quantifying Lewis acidity.[12] Many such probes are designed with an electron donor and an electron acceptor, where the boronic acid itself acts as a key part of the electronic system.[13] Binding of a Lewis base (like fluoride or hydroxide) to the boron center alters the electronic properties of the fluorophore, leading to a measurable change in fluorescence emission.[13]

Experimental Protocol:

-

Probe Selection: Choose a suitable fluorescent probe that responds to changes in boronic acid electronics, such as a derivative of anthrylpolyamine or another charge-transfer fluorophore.

-

Stock Solutions: Prepare stock solutions of the fluorescent probe and the boronic acid samples in a suitable buffer (e.g., HEPES or PBS at pH 7.4).

-

Titration: In a cuvette, place a solution of the fluorescent probe. Sequentially add aliquots of the boronic acid stock solution.

-

Fluorescence Measurement: After each addition and a brief equilibration period, measure the fluorescence emission spectrum using a spectrofluorometer.

-

Data Analysis: Plot the change in fluorescence intensity versus the concentration of the boronic acid. Fit the resulting binding isotherm to an appropriate model (e.g., 1:1 binding) to determine the association constant (Kₐ). A higher Kₐ value signifies stronger binding and thus higher Lewis acidity.

-

Trustworthiness Check: Run a control titration with an unsubstituted thiophene boronic acid to establish a baseline for comparison. Perform the experiment in triplicate to ensure reproducibility.

Part 4: Structure-Acidity Relationships & Data

The position of the acetyl group on the thiophene ring is critical. An acetyl group at the 5-position of a thiophene-2-boronic acid exerts a stronger electron-withdrawing effect on the boron atom than one at the 4-position, due to the more direct conjugation pathway. This leads to a predictable trend in Lewis acidity.

Table 1: Comparative Lewis Acidity Data The following table summarizes expected relative Lewis acidity values for different thiophene boronic acids, as would be determined by the methods described above.

| Compound | Substituent | Expected Relative Binding Constant (Kₐ) | Expected Gutmann-Beckett AN |

| Thiophene-2-boronic acid | None (Reference) | 1.0 | ~35 |

| 4-Acetylthiophene-2-boronic acid | 4-Acetyl | > 5.0 | > 45 |

| 5-Acetylthiophene-2-boronic acid | 5-Acetyl | > 10.0 | > 55 |

Note: These are illustrative values based on established principles of physical organic chemistry. Actual experimental values will depend on the specific conditions and probe used.

Part 5: Applications Driven by Enhanced Lewis Acidity

The ability to create thiophene boronic acids with heightened Lewis acidity opens doors to several advanced applications:

-

Catalysis: These compounds can serve as potent catalysts or co-catalysts for a range of organic reactions, such as Diels-Alder reactions, Friedel-Crafts acylations, and epoxide ring-openings.[14] Their enhanced ability to activate substrates can lead to higher yields, selectivities, and milder reaction conditions.[3]

-

Anion Sensing: The strong affinity for Lewis bases makes these molecules excellent candidates for the development of selective sensors for anions like fluoride or cyanide. Binding can be transduced into an optical or electrochemical signal.

-

Biological Probes: In drug development, a boronic acid's Lewis acidity influences its ability to form reversible covalent bonds with serine proteases or other enzyme targets.[4] Tuning this property is crucial for optimizing inhibitor potency and residence time.

Conclusion

The introduction of an acetyl substituent is a powerful and predictable strategy for enhancing the Lewis acidity of thiophene boronic acids. The degree of this enhancement is directly related to the strength of the electron-withdrawing effect, which can be modulated by the substituent's position on the thiophene ring. By employing robust analytical techniques such as the Gutmann-Beckett method or fluorescent assays, researchers can accurately quantify this property. This ability to fine-tune Lewis acidity allows for the rational design of next-generation catalysts, sensors, and therapeutic agents with superior performance characteristics.

References

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

-

From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. The Journal of Organic Chemistry. [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. [Link]

-

Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Catalysts. [Link]

-